molecular formula C13H10ClN3O5S B5953040 Methyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Methyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B5953040
M. Wt: 355.75 g/mol
InChI Key: MTHJKUUABFJAGJ-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves the condensation of 2-chloro-5-nitrobenzoic acid with thioamides under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, methanol)

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is similar to that of other thiazole derivatives used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring system, combined with the nitro and chloro substituents, makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O5S/c1-6-10(12(19)22-2)23-13(15-6)16-11(18)8-5-7(17(20)21)3-4-9(8)14/h3-5H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHJKUUABFJAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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